1-Docosanol, aluminum salt
Description
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Properties
CAS No. |
67905-30-0 |
|---|---|
Molecular Formula |
C66H135AlO3 |
Molecular Weight |
1003.8 g/mol |
IUPAC Name |
aluminum;docosan-1-olate |
InChI |
InChI=1S/3C22H45O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;/h3*2-22H2,1H3;/q3*-1;+3 |
InChI Key |
ONYTVGOUGQELKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCCCCCC[O-].[Al+3] |
Origin of Product |
United States |
Nomenclature, Classification, and Registry of 1 Docosanol, Aluminum Salt
IUPAC Nomenclature and Systematic Chemical Descriptors
The systematic name for 1-Docosanol (B1670855), aluminum salt under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is aluminum tridocosanolate . chemsrc.com This name indicates that the molecule consists of an aluminum ion bonded to three docosanolate groups. The docosanolate group is the deprotonated form of 1-docosanol. Another valid IUPAC-conformant name is aluminum;docosan-1-olate . chemsrc.com
The structure involves a central aluminum atom in a +3 oxidation state, ionically bonded to the oxygen atoms of three molecules of 1-docosanol.
Systematic Chemical Descriptors for 1-Docosanol, Aluminum Salt
| Descriptor Type | Descriptor |
|---|---|
| IUPAC Name | aluminum tridocosanolate |
Chemical Abstracts Service (CAS) Registry and Synonyms
The Chemical Abstracts Service (CAS) has assigned the registry number 67905-30-0 to this compound. chemsrc.comepa.gov This unique identifier is essential for database searches and regulatory tracking. It is important to distinguish this compound from a related substance, aluminum docosanoate, which is the aluminum salt of docosanoic acid (also known as behenic acid) and has the CAS number 18990-72-2. epa.goveuropa.eu
Several synonyms are used in literature and commerce to refer to this compound. These include:
Aluminium tridocosanolate chemsrc.com
Aluminum docosan-1-olate chemsrc.com
Aluminum n-docosoxide chemsrc.com
this compound (3:1) ontosight.ai
It is sometimes referred to more generally as an aluminum alkoxide. epa.govepa.gov
Registry and Synonym Data for this compound
| Identifier | Value |
|---|---|
| CAS Registry Number | 67905-30-0 |
| Synonyms | Aluminium tridocosanolate, Aluminum docosan-1-olate, Aluminum n-docosoxide, this compound (3:1) |
Classification within Organic and Inorganic Chemical Frameworks
This compound is classified within both organic and inorganic chemical frameworks due to its composition.
Inorganic Classification : From an inorganic perspective, it is an aluminum salt . The presence of the aluminum ion (Al³⁺) as the cation defines its inorganic character.
Organic Classification : From an organic standpoint, it is categorized as a metal alkoxide . epa.govthieme-connect.de This classification arises from the bonding of a metal (aluminum) to the oxygen of an alcohol (1-docosanol). More broadly, it falls under the class of organoaluminum compounds , which are compounds containing a bond between carbon and aluminum, though in this case, the direct linkage is Al-O-C. wikipedia.orgnumberanalytics.comcbpbu.ac.in These compounds are a significant area of organometallic chemistry. fiveable.meresearchgate.net
The compound's properties and reactivity are a result of the interplay between the metallic, inorganic component and the long-chain organic alcohol component. The US Environmental Protection Agency (EPA) groups such substances under the "Aluminum Alkoxides Category" for assessment purposes. epa.govepa.gov
Historical Trajectories and Foundational Research of 1 Docosanol, Aluminum Salt
Early Discoveries and Synthesis of 1-Docosanol (B1670855) and Related Long-Chain Fatty Alcohols
1-Docosanol, also known as behenyl alcohol, is a saturated fatty alcohol with a 22-carbon chain. chemeurope.com The history of long-chain fatty alcohols is intertwined with the study of natural fats and waxes. Initially, these alcohols were sourced from natural origins, primarily from the reduction of wax esters. gerli.com
One of the earliest methods for obtaining fatty alcohols was the Bouveault–Blanc reduction process, which involved the reduction of wax esters using sodium. gerli.com However, the commercial availability of fatty alcohols significantly increased in the 1930s with the advent of catalytic hydrogenation, a process that allowed for the conversion of fatty acid esters, typically derived from tallow, into alcohols. gerli.com
The mid-20th century saw a paradigm shift with the rise of petrochemistry. In the 1940s and 1950s, petrochemicals became a primary source for a vast array of chemicals, including the components for synthetic fatty alcohols. gerli.com A pivotal development in this era was Karl Ziegler's discovery of ethylene (B1197577) polymerization using triethylaluminium, which paved the way for the Ziegler process to produce even-numbered fatty alcohols. gerli.com
Modern synthesis of 1-Docosanol can be achieved through various laboratory and industrial methods. A common laboratory-scale synthesis involves the reduction of docosanoic acid. For instance, docosanoic acid can be dissolved in an anhydrous ether and treated with a reducing agent like lithium aluminum hydride (LiAlH4) to yield 1-docosanol. wikipedia.org Another patented process describes the reduction of docosanoic acid using sodium borohydride and iodine in a solvent like tetrahydrofuran (THF). ift.org
The primary sources and synthesis methods for long-chain fatty alcohols have evolved significantly, as summarized in the table below.
| Era | Primary Method | Precursors | Key Characteristics |
| Early 1900s | Bouveault–Blanc reduction | Wax esters | Utilized sodium for reduction. |
| 1930s | Catalytic Hydrogenation | Fatty acid esters (e.g., from tallow) | Commercialized process, enabling larger scale production. |
| 1940s-1950s | Ziegler Process | Ethylene (petrochemical source) | Allowed for the synthesis of even-numbered alcohols using an organoaluminum catalyst. |
| Modern Methods | Chemical Reduction | Docosanoic acid | Employs reducing agents like LiAlH4 or NaBH4/I2 for targeted synthesis. |
This table illustrates the historical progression of synthesis methods for long-chain fatty alcohols like 1-Docosanol.
Seminal Investigations into Aluminum Salt Formation of Fatty Acids and Alcohols
The formation of what is referred to as "1-Docosanol, aluminum salt" is chemically the creation of an aluminum alkoxide. The reaction between an alcohol and metallic aluminum yields the corresponding aluminum alkoxide and hydrogen gas. This process has been a subject of study for the production of various aluminum alkoxides, which are valuable as intermediates in the synthesis of other aluminum compounds. researchgate.net
Early methods for preparing aluminum alkoxides involved the reaction of anhydrous aluminum chloride with a sodium alkoxide or ammonia in an alcohol solution. researchgate.net However, these methods were often inefficient due to the formation of precipitates that were difficult to separate. researchgate.net A significant improvement was the direct reaction of metallic aluminum with an alcohol, a process that can be catalyzed by substances like elemental iodine or a pre-existing amount of the aluminum alkoxide. researchgate.net
The reactivity of alcohols with aluminum surfaces has been a key area of investigation, particularly in industrial applications such as the cold rolling of aluminum, where fatty alcohols are used as lubricants. chemeurope.comwikipedia.org Studies in this field have proposed a reaction mechanism where the alcohol interacts with the oxidized aluminum surface, leading to the formation of alcoholates (alkoxides). nih.gov These investigations, while not always isolating the bulk alkoxide, provide evidence for the formation of such aluminum-oxygen-carbon bonds at the surface.
While alcohols react with aluminum to form alkoxides, fatty acids react with aluminum compounds to form "aluminum soaps." The chemical nature of these aluminum soaps was historically obscure but has been clarified through reactions involving aluminum alkoxides and fatty acids in organic solvents. researchgate.net Research has shown that aluminum alkoxides, such as aluminum isopropoxide, react with fatty acids to form aluminum acylates (soaps), displacing the original alcohol. researchgate.net This demonstrates a clear and established reaction pathway for the formation of aluminum-fatty acid compounds from aluminum alkoxides.
The key reactions involved in the formation of aluminum alkoxides and their subsequent conversion to aluminum soaps are outlined below.
| Reaction Type | Reactants | Product | Significance |
| Aluminum Alkoxide Synthesis | Metallic Aluminum + Alcohol | Aluminum Alkoxide + Hydrogen | Direct synthesis method, improved over earlier multi-step processes. researchgate.net |
| Aluminum Soap Formation | Aluminum Alkoxide + Fatty Acid | Aluminum Soap + Alcohol | Establishes a pathway for creating aluminum salts of fatty acids. researchgate.net |
| Surface Reaction | Fatty Alcohol + Oxidized Aluminum Surface | Surface-bound Aluminum Alkoxide | Important in understanding lubrication and surface chemistry. wikipedia.orgnih.gov |
This table summarizes the fundamental reactions related to the formation of aluminum alkoxides from alcohols and aluminum soaps from fatty acids.
Evolution of Research Paradigms for Organoaluminum Compounds and Long-Chain Lipid Derivatives
The research trajectory of organoaluminum compounds and long-chain lipid derivatives has evolved from foundational discovery to sophisticated application-driven science.
The field of organoaluminum chemistry began in 1859 with the discovery of the first such compound, (C2H5)3Al2I3. wikipedia.org However, it remained a relatively niche area of study for nearly a century. wikipedia.orgsemanticscholar.org The paradigm shifted dramatically in the 1950s due to the work of Karl Ziegler. wikipedia.org Ziegler's discovery of the direct synthesis of trialkylaluminium compounds and their subsequent application in the catalytic polymerization of olefins was a landmark achievement that earned him the Nobel Prize. wikipedia.orgsemanticscholar.org This transformed organoaluminum compounds from chemical curiosities into industrial powerhouses, primarily for the production of polyolefins like polyethylene and polypropylene. wikipedia.org Subsequent research has expanded their application into various areas of organic synthesis and as precursors for high-tech materials. semanticscholar.org More recent developments have focused on overcoming the challenges associated with their pyrophoric nature by using bulky substituents and stabilizing ligands. semanticscholar.org
The study of lipids, including long-chain fatty alcohols and acids, has an even longer history, with early observations dating back to the 17th and 18th centuries. nih.gov The 19th century saw significant progress, notably by the chemist Michel Eugène Chevreul, who identified several fatty acids and established that fats are composed of glycerol and fatty acids. researchgate.net The 20th century brought a deeper understanding of the structure and function of lipoproteins and their relationship with diseases. nih.gov A major evolution in lipid research has been the shift from identifying and characterizing individual lipid molecules to the study of "lipidomics," which involves the large-scale analysis of cellular lipid profiles. mdpi.com This modern approach, enabled by advanced analytical techniques like mass spectrometry, aims to understand the complex role of lipids in biological systems, including cell structure, signaling, and metabolism. mdpi.comnih.gov Current research trends also focus on creating novel structured lipids, such as medium- and long-chain triacylglycerols, for applications in nutrition and health. researchgate.net
The evolution of these two fields is characterized by a move from fundamental synthesis and characterization towards enabling complex applications in materials science, catalysis, and biotechnology.
| Field | Early Focus (pre-1950s) | Mid-20th Century Paradigm Shift | Modern Research Focus |
| Organoaluminum Chemistry | Discovery and initial synthesis of simple compounds. wikipedia.org | Ziegler's work on catalysis and polymerization. wikipedia.orgsemanticscholar.org | Applications in organic synthesis, materials science, and development of stable, specialized reagents. semanticscholar.org |
| Long-Chain Lipid Chemistry | Isolation and identification of fatty acids and alcohols from natural sources. researchgate.net | Elucidation of metabolic pathways and lipoprotein function. nih.gov | Lipidomics, structured lipids for nutrition, and understanding the role of lipids in complex diseases. ift.orgmdpi.com |
This table contrasts the evolving research paradigms in organoaluminum chemistry and the study of long-chain lipid derivatives.
Advanced Synthetic Methodologies and Reaction Pathways for 1 Docosanol, Aluminum Salt
Mechanistic Elucidation of Aluminum Alkoxide and Carboxylate Formation from 1-Docosanol (B1670855) and Docosanoic Acid Precursors
The formation of 1-Docosanol, aluminum salt, which can be viewed as a complex of aluminum with alkoxide and carboxylate ligands, proceeds through distinct mechanistic pathways involving the activation of the alcohol and carboxylic acid precursors.
Aluminum Alkoxide Formation: The direct reaction of metallic aluminum with an alcohol like 1-Docosanol is a primary route to forming the corresponding aluminum alkoxide, aluminum tridocosanolate. google.com The mechanism initiates with the coordination of the alcohol's hydroxyl oxygen to an aluminum center on the metal surface. This is followed by the cleavage of the O-H bond and the elimination of hydrogen gas (H₂), resulting in the formation of an Al-O bond. google.com This process is often catalyzed to overcome the passivating oxide layer on the aluminum surface. google.com
The reaction can be generalized as: Al(s) + 3 R-OH → Al(OR)₃ + 3/2 H₂(g) (where R = CH₃(CH₂)₂₁)
A key mechanistic feature in reactions involving aluminum alkoxides is the formation of a six-membered planar transition state. libretexts.org In this configuration, the aluminum is coordinated with the oxygen of the alcohol, facilitating hydride transfer and other reactions. libretexts.org The entire cycle is a series of reversible steps driven by the thermodynamic properties of the intermediates and products. libretexts.org
Aluminum Carboxylate Formation: The carboxylate component, derived from docosanoic acid, can be incorporated through several mechanisms. One pathway involves the reaction of a carboxylic acid with an aluminum oxide or hydroxide (B78521) source, such as boehmite [Al(O)(OH)]. rsc.orgresearchgate.net In this topotactic reaction, the carboxylic acid interacts with the alumina (B75360) surface, leading to the formation of a bridging carboxylate ligand. rsc.org
Another significant route is the reaction of a carboxylic acid with a pre-formed aluminum alkoxide, such as aluminum isopropoxide or the aluminum docosanolate itself. researchgate.net This reaction proceeds via an addition-elimination mechanism, common in acyl substitution reactions. libretexts.org The process is typically acid-catalyzed, which enhances the electrophilic character of the carboxyl carbon, making it more susceptible to nucleophilic attack by the alkoxide oxygen. libretexts.org The reaction forms a tetrahedral intermediate which then eliminates a molecule of alcohol (e.g., isopropanol) to yield the aluminum carboxylate-alkoxide complex. libretexts.org
The general mechanism for esterification provides a model for this transformation, where the hydroxyl group of the acid is ultimately replaced. libretexts.org
Stereoselective and Regioselective Synthesis Strategies for this compound Isomers
Stereoselectivity and regioselectivity are crucial concepts in the synthesis of complex molecules with specific three-dimensional arrangements or functional group positions.
Regioselectivity: This refers to the preference for one direction of bond making or breaking over other possible directions. In the context of 1-Docosanol, which has a single hydroxyl group at the terminal position, regioselectivity is not a factor as there is only one site for the reaction with aluminum.
Stereoselectivity: This pertains to the preferential formation of one stereoisomer over another. 1-Docosanol is an achiral molecule, meaning it does not have a chiral center. Therefore, stereoselective synthesis related to the alcohol backbone is not applicable.
While these concepts are not directly relevant to the 1-docosanol precursor itself, they are significant in the broader field of aluminum alkoxide chemistry. For instance, stereoselective reductions of prochiral ketones to chiral alcohols can be achieved by using aluminum alkoxides modified with chiral ligands or by using a chiral alcohol as the hydride source. libretexts.org In such cases, the aluminum complex's steric and electronic environment dictates the stereochemical outcome of the reaction. libretexts.org The resulting isomers of this compound would therefore relate to the oligomeric state or the specific arrangement of alkoxide and carboxylate ligands around the aluminum centers, rather than stereoisomers of the docosanol chain.
Process Intensification and Scale-Up Considerations for this compound Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reaction engineering, safety, and purification. A key strategy for improving efficiency and safety is process intensification, often involving a shift from traditional batch reactors to continuous-flow systems. googleapis.comfrontiersin.org
Key Scale-Up Challenges and Solutions:
Reaction Kinetics: The reaction between metallic aluminum and alcohol tends to slow down as the concentration of the soluble aluminum alkoxide product increases. google.com This can make it difficult to achieve full conversion of the aluminum. Continuous reactors can address this by maintaining a steady-state concentration of reactants and products, optimizing the reaction rate. googleapis.com
Heat Management: The reaction is highly exothermic, and efficient heat removal is critical on a large scale to prevent runaway reactions. frontiersin.org Continuous reactors, such as those with a high length-to-diameter ratio, offer a much higher surface-area-to-volume ratio compared to batch reactors, enabling superior heat transfer. frontiersin.org
Hydrogen Management: The reaction produces large volumes of flammable hydrogen gas. google.comnus.edu.sg A robust engineering solution is required to safely vent and handle this byproduct, preventing the formation of explosive mixtures with air. Continuous processes allow for a steady and more manageable rate of gas evolution. googleapis.com
Mass Transfer: As a solid-liquid reaction, the process can be limited by the mass transfer of the dissolved alcohol to the aluminum surface. Effective agitation or reactor design that ensures good mixing is crucial.
Purification: Commercial aluminum contains impurities (e.g., heavy metals) that must be separated from the final product. google.com A process described involves maintaining the reaction mixture at a temperature where the desired aluminum alkoxide remains in solution while impurities precipitate, allowing for separation by decantation or filtration. google.com
Chemoenzymatic Synthesis Routes for this compound
Chemoenzymatic synthesis combines the high selectivity of enzymes with the broad reaction scope of chemical catalysts. Direct enzymatic synthesis of a metal alkoxide like this compound is challenging because the required reaction conditions (e.g., reactive metals, anhydrous solvents) are typically incompatible with enzymatic activity. nih.gov
However, a plausible and innovative chemoenzymatic route can be designed as a cooperative, multi-step process within a single pot. This strategy leverages enzymes for the synthesis of the organic precursors from renewable feedstocks, followed by a compatible chemical step to form the final metal salt. nih.gov
A potential pathway could involve:
Enzymatic Precursor Synthesis: A lipase (B570770) enzyme is used to catalyze the hydrolysis of a triglyceride from a plant oil source (e.g., high-erucic acid rapeseed oil, which can be converted to docosanoic acid). This step selectively and efficiently produces the required docosanoic acid under mild, aqueous conditions. nih.gov
In-situ Chemical Conversion: After the enzymatic reaction, the conditions are adjusted (e.g., by solvent exchange and addition of the aluminum source and 1-docosanol), and a chemical catalyst is introduced to facilitate the formation of the this compound complex.
This approach, which merges enzymatic chemoselectivity with chemical catalysis, represents a frontier in sustainable synthesis, allowing for the direct conversion of raw biomass into valuable organometallic compounds. nih.gov
Supramolecular Chemistry and Advanced Structural Characterization of 1 Docosanol, Aluminum Salt
Amorphous Solid Forms and Glass Transition Behavior of 1-Docosanol (B1670855), Aluminum Salt
In addition to crystalline forms, aluminum docosanoate can likely exist in an amorphous or semi-crystalline state. Amorphous solids lack the long-range order characteristic of crystalline materials. Such forms can be produced, for example, by rapid precipitation or when crystallization is hindered by the presence of other molecules, such as in a polymer matrix. rsc.orgnih.gov
The thermal behavior of metal soaps can be characterized using techniques like Differential Scanning Calorimetry (DSC). rsc.orgresearchgate.netacs.orgmdpi.comnih.govmdpi.com DSC can detect phase transitions, such as melting and crystallization, as well as the glass transition. A glass transition is a characteristic of amorphous materials, representing a reversible transition from a hard, glassy state to a more rubbery, viscous state upon heating.
There is no specific glass transition temperature reported for pure aluminum docosanoate in the reviewed literature. However, studies on other metal soaps have shown complex thermal behavior with multiple endothermic events upon heating, which can be related to polymorphic transitions, disordering of the alkyl chains, and eventual melting. The rate of crystallization of metal soaps can be significantly reduced in a polymeric matrix, potentially leading to kinetically trapped amorphous or semi-crystalline states. rsc.orgresearchgate.net
Table 2: Illustrative Thermal Transition Data for Related Metal Soaps
| Compound | Transition Temperature (°C) | Transition Type |
| Zinc Palmitate | ~130 | Melting |
| Lead Palmitate | ~115 | Melting |
| Sodium Stearate (B1226849) | Multiple transitions between 100-300 | Polymorphic transitions and melting |
| Calcium Stearate | ~150 | Melting |
Note: This data is for illustrative purposes to show typical thermal behavior of metal soaps. Specific DSC data for 1-Docosanol, aluminum salt (aluminum docosanoate) is not available in the cited literature.
Self-Assembly Mechanisms and Nanostructure Formation (e.g., micelles, vesicles, thin films, Langmuir-Blodgett films) of this compound
Aluminum docosanoate is an amphiphilic molecule, possessing a polar head group (the aluminum carboxylate) and a long, nonpolar hydrocarbon tail. This dual nature drives its self-assembly into a variety of ordered nanostructures in different environments.
In aqueous solutions, if dispersed, soap molecules can form micelles above a certain concentration known as the critical micelle concentration. libretexts.orgshaalaa.comoit.eduquora.combiolinscientific.com In a classic micelle, the hydrophobic tails aggregate in the core to minimize contact with water, while the hydrophilic heads form a shell on the outer surface, interacting with the aqueous environment. libretexts.orgshaalaa.comoit.eduquora.combiolinscientific.com Due to the very low water solubility of long-chain aluminum soaps, stable micellar solutions in water are not typical. However, in non-polar organic solvents, "reverse" or "inverse" micelles can form, with the polar head groups forming the core and the hydrocarbon tails extending into the solvent. The ability of aluminum soaps to form gels in hydrocarbon solvents is a manifestation of such aggregation and network formation.
Thin films of amphiphilic molecules can be formed at interfaces. The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered monolayer and multilayer films of such materials. wikipedia.orgnanoscience.com In this process, a monolayer of the amphiphilic substance is spread on the surface of a liquid subphase (typically water). wikipedia.orgnanoscience.com This monolayer, known as a Langmuir film, can then be transferred onto a solid substrate by dipping the substrate through the film. wikipedia.orgnanoscience.com While there are no specific studies on Langmuir-Blodgett films of aluminum docosanoate, extensive research on other long-chain fatty acids and their salts, such as behenic acid and cadmium behenate, demonstrates the feasibility of forming highly organized LB films. uq.edu.auaip.orgacs.org These films exhibit well-defined layered structures where the molecules are oriented with their long axes tilted at specific angles relative to the substrate normal. aip.org
Computational Chemistry and Molecular Modeling for Predicting Solid-State Structure and Conformation of this compound
Computational chemistry and molecular modeling are powerful tools for investigating the structure, bonding, and properties of materials at the atomic level. For a compound like aluminum docosanoate, where experimental structural data is scarce, these methods can provide valuable insights.
Techniques such as Density Functional Theory (DFT) can be used to model the coordination environment of the aluminum ion with the carboxylate groups. DFT calculations can help predict preferred coordination geometries (e.g., monodentate vs. bidentate chelation), bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data (like FTIR).
Molecular Mechanics (MM) simulations can be employed to model larger-scale assemblies and predict the packing of the long hydrocarbon chains in the solid state. These simulations can explore different polymorphic arrangements and help to understand the forces driving the formation of lamellar structures. While no specific computational studies on aluminum docosanoate were identified, general methodologies for modeling metal carboxylates have been developed. These models can, in principle, be parameterized and applied to the aluminum docosanoate system to predict its solid-state structure and conformational preferences.
Solution-State Aggregation and Colloidal Behavior of this compound
The behavior of aluminum docosanoate in solution is dominated by its tendency to aggregate and form colloidal systems, rather than true molecular solutions. Its solubility is very low in water and most polar solvents. In non-polar organic solvents, it can form gels at sufficient concentrations, which is indicative of the formation of a three-dimensional network of aggregated molecules that immobilizes the solvent.
The stability of colloidal dispersions of aluminum-containing particles is highly dependent on factors such as pH and the presence of other species in the solution. For instance, studies on aluminum oxide nanoparticles have shown that they tend to aggregate at pH values near their point of zero charge (PZC), where electrostatic repulsion between particles is minimal. sciencenet.cnnih.govresearchgate.netnih.gov Far from the PZC, the particles are more stable due to electrostatic repulsion. sciencenet.cnnih.govresearchgate.netnih.gov While aluminum docosanoate is not an oxide, similar principles of surface charge and electrostatic stabilization would govern the stability of its dispersions. The presence of natural organic matter can also significantly influence the colloidal stability by adsorbing onto the particle surfaces and modifying their surface charge and steric interactions. sciencenet.cnnih.govresearchgate.netnih.gov
The aggregation behavior in solution is a direct consequence of the self-assembly properties discussed previously, leading to the formation of micelles, larger aggregates, and eventually, in the case of gelling, a continuous network structure.
State of the Art Spectroscopic and Analytical Characterization of 1 Docosanol, Aluminum Salt
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of 1-Docosanol (B1670855), Aluminum Salt
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and elemental composition confirmation of 1-Docosanol, aluminum salt. Techniques such as Fourier transform ion cyclotron resonance (FTICR) mass spectrometry offer unparalleled mass accuracy and resolving power, enabling the unambiguous identification of the molecular ion and its isotopic pattern. nih.gov
In the case of this compound, a primary fragmentation pathway would likely involve the cleavage of the aluminum-oxygen bond, leading to the formation of a docosanolate radical and a corresponding aluminum-containing cation. Another common fragmentation pathway for long-chain alcohols and their derivatives is alpha-fragmentation, driven by the stability of the resulting cation and the formation of a new bond. libretexts.org McLafferty rearrangement is another possibility for longer chains, resulting in the loss of an alkene. libretexts.org The high-resolution capabilities of modern mass spectrometers allow for the differentiation of fragment ions with very similar nominal masses, aiding in the elucidation of these complex fragmentation patterns. nih.gov
Table 1: Postulated Fragmentation Ions of this compound in HRMS
| Ion | Proposed Structure | Key Fragmentation Pathway |
|---|---|---|
| [M - C22H45O]⁺ | [Al(OC22H45)2]⁺ | Loss of a docosanoloxy radical |
| [C22H45O]⁺ | Docosanoloxy cation | Cleavage of Al-O bond |
| [C22H44]⁺˙ | Docosene radical cation | McLafferty rearrangement |
Note: This table is based on theoretical fragmentation pathways and analogies to similar compounds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Ligand Exchange in this compound Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure and dynamics of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the docosanol ligand, while ²⁷Al NMR is crucial for understanding the coordination environment of the aluminum center.
¹H NMR spectra of the docosanol ligand would exhibit characteristic signals for the long aliphatic chain, with the protons on the carbon adjacent to the oxygen (α-methylene) appearing at a distinct chemical shift. nih.gov Similarly, the ¹³C NMR spectrum would show a series of signals for the 22 carbon atoms of the docosanol chain. nih.gov
²⁷Al NMR is particularly informative for studying aluminum compounds. researchgate.net The chemical shift in ²⁷Al NMR is highly sensitive to the coordination number of the aluminum atom. cuni.cz Typically, chemical shifts for 6-fold coordinated aluminum are in the range of 0-5 ppm, while 4-fold coordinated aluminum resonates at 50-60 ppm, referenced to an aqueous solution of aluminum nitrate. cuni.cz This allows for the determination of the coordination geometry around the aluminum in this compound. Furthermore, the quadrupolar nature of the ²⁷Al nucleus (I = 5/2) results in line broadening, and the line width can provide information about the symmetry of the aluminum environment.
Advanced NMR techniques, such as variable-temperature NMR, can be employed to study the structural dynamics and ligand exchange processes in this compound systems. nih.govnih.gov Changes in the NMR spectra as a function of temperature can reveal information about the rates of exchange between different coordinated or free ligand molecules. Two-dimensional NMR experiments, such as ¹H-¹³C HSQC and HMBC, can be used to unambiguously assign all proton and carbon signals of the docosanol ligand.
Table 2: Expected NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | α-CH₂ (next to O) | ~3.5 - 4.0 |
| ¹H | Bulk -(CH₂)n- | ~1.2 - 1.6 |
| ¹H | Terminal -CH₃ | ~0.8 - 0.9 |
| ¹³C | α-C (next to O) | ~60 - 70 |
| ¹³C | Bulk -(CH₂)n- | ~20 - 35 |
| ¹³C | Terminal -CH₃ | ~14 |
| ²⁷Al | Tetracoordinated Al | ~50 - 60 |
Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Polymorphic Discrimination and Hydrogen Bonding Analysis in this compound
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups, molecular vibrations, and intermolecular interactions within this compound.
In the FT-IR spectrum, the absence of a broad O-H stretching band around 3200-3600 cm⁻¹, which is characteristic of free 1-docosanol, would confirm the formation of the aluminum salt. nih.gov The spectrum would be dominated by the C-H stretching vibrations of the long alkyl chain between 2850 and 3000 cm⁻¹. mdpi.com A key vibrational mode to observe would be the Al-O stretching frequency, which is expected to appear in the lower frequency region of the spectrum. The presence of water coordinated to the aluminum can be identified by characteristic O-H stretching and bending vibrations. dtic.mil
Both FT-IR and Raman spectroscopy are powerful tools for analyzing hydrogen bonding. nih.govrsc.orgmsu.ru In the solid state, intermolecular hydrogen bonding between residual hydroxyl groups or coordinated water molecules can significantly influence the vibrational frequencies and band shapes. The position and width of the O-H stretching bands can provide insights into the strength and nature of these hydrogen bonds. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H stretching (alkyl) | 2850 - 3000 | FT-IR, Raman |
| CH₂ bending | ~1470 | FT-IR |
| C-O stretching | ~1050 - 1150 | FT-IR |
| Al-O stretching | 500 - 700 | FT-IR, Raman |
| O-H stretching (coordinated H₂O) | 3200 - 3600 | FT-IR |
Note: The exact positions of these bands can be influenced by the physical state of the sample and intermolecular interactions.
X-ray Diffraction (XRD) and Scattering Techniques (SAXS/WAXS) for Bulk and Nanoscale Structural Elucidation of this compound
X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of solid this compound. Powder XRD (PXRD) can be used to identify the crystalline phases present, determine the unit cell parameters, and assess the degree of crystallinity. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form, making it invaluable for quality control and polymorphism studies.
For a more detailed structural elucidation at the atomic level, single-crystal XRD would be the method of choice, provided that suitable single crystals can be grown. This technique can reveal the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the coordination geometry around the aluminum center.
Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are powerful techniques for investigating the structure of materials over a wide range of length scales, from the nanoscale to the atomic level. rigaku.comfrontiersin.org SAXS is particularly useful for characterizing the size, shape, and distribution of nanoscale features, such as particles or pores. rigaku.com In the context of this compound, SAXS could be used to study the aggregation behavior in solution or the morphology of solid-state formulations. nih.gov WAXS, on the other hand, provides information about the atomic-level structure and is sensitive to the packing of molecules in both crystalline and amorphous materials. rigaku.com The combination of SAXS and WAXS can provide a comprehensive picture of the hierarchical structure of this compound. frontiersin.org
Chromatographic and Electrophoretic Method Development for Purity Profiling and Impurity Analysis of this compound
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities. Due to the long alkyl chain of the docosanol ligand, gas chromatography (GC) is a suitable method for analyzing the free alcohol and any related volatile impurities. A validated gas chromatography/selected ion monitoring mode mass spectrometry (GC/SIM-MS) method has been developed for the determination of docosanol in biological samples, which could be adapted for purity testing. nih.govolemiss.edunih.gov This method demonstrated good linearity and recovery. nih.gov
High-performance liquid chromatography (HPLC) is another powerful tool for purity profiling. Since 1-docosanol lacks a strong chromophore, derivatization may be necessary for UV detection. olemiss.edu Alternatively, universal detectors such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) can be used. Reverse-phase HPLC would be the most likely mode of separation, with the long alkyl chain providing strong retention on a C18 or similar column.
The analysis of the intact this compound by chromatography can be challenging due to its potential for on-column interactions and poor solubility in common mobile phases. Method development would need to carefully consider the choice of column, mobile phase, and detector to ensure accurate and reproducible results.
Table 4: Chromatographic Methods for the Analysis of 1-Docosanol and its Aluminum Salt
| Technique | Analyte | Stationary Phase | Mobile Phase | Detector |
|---|---|---|---|---|
| GC-MS | 1-Docosanol | High-polarity capillary column | Helium | Mass Spectrometer (SIM mode) |
| HPLC | 1-Docosanol (derivatized) | C18 | Acetonitrile/Water | UV |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions of this compound
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are thermal analysis techniques that provide valuable information about the thermal stability and phase transitions of this compound.
TGA measures the change in mass of a sample as a function of temperature. This technique can be used to determine the decomposition temperature of the compound, as well as to quantify the loss of volatile components such as water or solvent. The TGA thermogram of this compound would be expected to show a multi-step decomposition, with the initial weight loss corresponding to the loss of any coordinated water, followed by the decomposition of the organic ligand at higher temperatures.
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mdpi.com DSC is used to determine melting points, glass transitions, and other phase transitions. mdpi.comresearchgate.netresearchgate.netnetzsch.com The DSC curve for this compound would reveal its melting behavior and could also be used to study its polymorphism, as different crystalline forms will have different melting points and enthalpies of fusion. The combination of TGA and DSC provides a comprehensive understanding of the thermal properties of the material. sandia.gov
Table 5: Expected Thermal Events for this compound
| Technique | Event | Approximate Temperature Range (°C) | Information Obtained |
|---|---|---|---|
| TGA | Dehydration | 100 - 150 | Loss of coordinated water |
| TGA | Decomposition | > 200 | Thermal stability, decomposition pathway |
| DSC | Melting | Dependent on crystalline form | Melting point, enthalpy of fusion |
Theoretical and Mechanistic Investigations of 1 Docosanol, Aluminum Salt Interactions in Model Systems
Molecular Dynamics Simulations of 1-Docosanol (B1670855), Aluminum Salt with Biomembranes and Lipid Bilayers
Molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of molecules with biological membranes at an atomic level. semanticscholar.orgnih.gov Although no specific MD simulations for 1-docosanol, aluminum salt have been reported, simulations of related molecules provide a basis for predicting its behavior.
1-Docosanol, a long-chain saturated fatty alcohol, is highly lipophilic. nih.gov MD simulations would likely show its rapid partitioning into the hydrophobic core of lipid bilayers. semanticscholar.org The long C22 alkyl chain would align with the fatty acid tails of the phospholipids (B1166683), potentially increasing membrane thickness and altering its fluidity. The polar hydroxyl group of 1-docosanol would likely orient towards the polar head groups of the phospholipids or the aqueous interface.
Table 1: Potential Interactions of 1-Docosanol and Aluminum with Biomembrane Components in Molecular Dynamics Simulations
| Component | Interacting Biomolecule Moiety | Potential Effect on Biomembrane |
| 1-Docosanol | Phospholipid acyl chains | Increased membrane thickness and altered fluidity |
| Phospholipid head groups | Orientation of hydroxyl group towards the polar region | |
| Aluminum (Al³⁺) | Phospholipid phosphate (B84403) groups | Increased membrane rigidity and order |
| Potential for membrane curvature and altered lateral organization |
In Vitro Cellular Uptake Mechanisms and Intracellular Trafficking of this compound in Cultured Cells
The cellular uptake of 1-docosanol, a long-chain fatty alcohol, is thought to occur through multiple overlapping mechanisms. nih.gov Due to its lipophilicity, passive diffusion across the plasma membrane is a likely route of entry. nih.gov Additionally, protein-mediated transport systems that handle long-chain fatty acids may also be involved. nih.govnih.gov Once inside the cell, 1-docosanol is likely to be trafficked by cytoplasmic fatty acid-binding proteins to various organelles for metabolism. nih.govnih.gov Studies have shown that mammalian cells can incorporate significant amounts of 1-docosanol, which is then metabolized, with a portion being incorporated into phospholipids. researchgate.net
The presence of aluminum could influence this process. Aluminum salts are known to be taken up by cells, often through phagocytosis when in particulate form. nih.govnih.gov For a soluble salt of 1-docosanol and aluminum, the uptake mechanism might involve both the pathways for long-chain fatty acids and those for metal ions. It is conceivable that the aluminum moiety could interact with cell surface receptors or ion channels, potentially modulating the uptake of the entire compound. The intracellular trafficking of the aluminum salt would likely involve sequestration into specific compartments to avoid toxicity, a process that could be visualized using fluorescently labeled analogs in cell culture.
Biochemical Pathway Modulations by this compound in Isolated Enzyme Systems
The individual components of this compound have been shown to modulate various biochemical pathways. 1-docosanol is known to be metabolized by cellular enzymes. For instance, it can be oxidized to docosanoic acid and incorporated into polar lipids. researchgate.net
Aluminum has been demonstrated to have more direct effects on enzyme systems. For example, aluminum can inhibit the alternative oxidase (AOX) pathway in the mitochondrial respiratory chain. nih.gov It has also been shown to interfere with phosphoinositide signaling by affecting enzymes like phospholipase C (PLC). nih.govnih.gov In isolated enzyme systems, this compound could potentially exhibit a combination of these effects. The 1-docosanol component might serve as a substrate for certain enzymes, while the aluminum ion could act as an inhibitor or modulator of others. The specific effects would depend on the enzyme system being studied and the concentration of the compound.
Table 2: Known Biochemical Pathway Modulations by 1-Docosanol and Aluminum
| Component | Affected Pathway/Enzyme | Observed Effect |
| 1-Docosanol | Fatty acid metabolism | Oxidation to docosanoic acid and incorporation into lipids researchgate.net |
| Aluminum | Mitochondrial alternative oxidase (AOX) | Inhibition nih.gov |
| Phosphoinositide signaling (e.g., Phospholipase C) | Inhibition/Modulation nih.govnih.gov |
Elucidation of Signaling Cascades Influenced by this compound in Cell Culture Models
Both 1-docosanol and aluminum have been implicated in the modulation of cellular signaling cascades. The incorporation of 1-docosanol into cell membranes can alter membrane properties, which in turn could affect the function of membrane-bound signaling proteins. nih.gov
Aluminum has been shown to generate and modulate phospholipid signal transduction cascades. nih.gov It can affect the levels of key signaling lipids like phosphatidic acid. nih.gov In cell culture models, treatment with aluminum salts can lead to changes in intracellular calcium concentrations and the activation of stress-response pathways, including the production of reactive oxygen species (ROS). nih.gov Therefore, it is plausible that this compound could influence a variety of signaling cascades. In cell culture models, one might investigate its effects on pathways such as the MAPK (mitogen-activated protein kinase) pathway, the PI3K/Akt pathway, or pathways related to cellular stress and inflammation.
Ligand Binding Studies and Receptor Interaction Profiling of this compound using Biophysical Techniques
Biophysical techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy are invaluable for studying the binding of ligands to macromolecules. nih.gov While there are no specific ligand binding studies reported for this compound, the properties of its components suggest potential interactions.
1-docosanol, being a long-chain fatty alcohol, would be expected to interact with proteins that have fatty acid binding sites. nih.gov These could include serum albumin for transport in the bloodstream and intracellular fatty acid-binding proteins. nih.govnih.gov
Aluminum is known to form stable complexes with various biological ligands, particularly those containing oxygen donor atoms, such as carboxylate and phosphate groups found in proteins and nucleic acids. nih.govnih.gov Therefore, the aluminum moiety of the salt could mediate binding to a range of proteins. Biophysical studies could be employed to screen a library of proteins to identify potential binding partners for this compound and to quantify the thermodynamics and kinetics of these interactions. Such studies would be crucial in identifying potential molecular targets and understanding the compound's mechanism of action at a molecular level.
Table 3: Potential Protein Interactions for Components of this compound
| Component | Potential Protein Binding Partners | Rationale for Interaction |
| 1-Docosanol | Serum Albumin | Transport of fatty acids in blood nih.govnih.gov |
| Intracellular Fatty Acid-Binding Proteins | Intracellular trafficking and metabolism of fatty acids nih.govnih.gov | |
| Aluminum | Proteins with carboxylate or phosphate groups | Formation of stable coordination complexes nih.govnih.gov |
| Transferrin | Transport of metal ions in blood nih.gov |
Biological Activities and Non Clinical Applications of 1 Docosanol, Aluminum Salt in in Vitro and Pre Clinical Models
Antiviral Mechanisms of 1-Docosanol (B1670855), Aluminum Salt against Lipid-Enveloped Viruses in Cell Culture Assays
The antiviral activity of 1-docosanol has been primarily investigated against lipid-enveloped viruses, with research suggesting a mechanism that interferes with the initial stages of viral infection. nih.govnatural-necessity.comnih.gov While studies specifically on the aluminum salt of 1-docosanol are not extensively detailed in the available literature, the established mechanism of 1-docosanol provides the foundational understanding of its antiviral properties.
The proposed mechanism of action for 1-docosanol is not direct virucidal activity or inhibition of viral replication within the host cell, but rather the prevention of the virus from entering target cells. patsnap.com Evidence from in vitro studies suggests that the highly lipophilic 1-docosanol interacts with the host cell membrane. nih.govnih.gov This interaction is thought to alter the cell membrane in such a way that it becomes less susceptible to fusion with the viral envelope, a critical step for the entry of enveloped viruses. nih.govnih.govpatsnap.com By inhibiting the fusion between the viral envelope and the host cell plasma membrane, 1-docosanol effectively blocks viral entry and subsequent replication. patsnap.comijat-aatsea.com
Cell culture assays have demonstrated the efficacy of this mechanism against a range of lipid-enveloped viruses. Susceptible viruses include Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2), including acyclovir-resistant strains, and Respiratory Syncytial Virus (RSV). nih.govnatural-necessity.comnih.gov Conversely, non-enveloped viruses, such as poliovirus, are not susceptible to the inhibitory effects of 1-docosanol, which supports the proposed membrane-fusion inhibition mechanism. nih.govnih.gov Research indicates that this mechanism may confer broad-spectrum activity against various lipid-enveloped viruses. natural-necessity.comnih.gov
| Virus Type | Susceptibility to 1-Docosanol | Proposed Mechanism of Action |
| Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | Susceptible | Inhibition of viral fusion with the host cell membrane, preventing viral entry. nih.govnih.gov |
| Acyclovir-resistant HSV-2 | Susceptible | Interferes with early intracellular events related to viral entry. nih.govnih.gov |
| Respiratory Syncytial Virus (RSV) | Susceptible | Renders target cell membranes less susceptible to viral fusion. nih.govnih.gov |
| Poliovirus (non-enveloped) | Not Susceptible | The mechanism targeting the lipid envelope is not applicable. nih.govnih.gov |
Antibacterial and Antifungal Potency of 1-Docosanol, Aluminum Salt in Microbiological Assays
The antimicrobial properties of 1-docosanol and aluminum salts have been explored independently in various microbiological assays. While specific studies on "this compound" are limited, the activities of its components suggest potential potency.
1-Docosanol has been reported to be effective against certain drug-resistant bacteria. For instance, studies have noted its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. ijat-aatsea.com Its utility is also being explored in strategies to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria that contributes to antibiotic resistance. ijat-aatsea.com Research has shown that 1-docosanol can significantly lower biofilm formation in pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. ijat-aatsea.com
Aluminum salts, such as potassium aluminum sulfate (B86663) (alum), have demonstrated broad-spectrum antimicrobial activity. ekb.egjmatonline.com Microbiological assays, like the well diffusion method, have shown that alum solutions can inhibit the growth of bacteria such as E. coli and S. aureus. ekb.eg The antimicrobial effect of alum appears to be dose-dependent. ekb.eg Studies on various aluminum surfaces have also shown their ability to reduce the microbial burden of clinically relevant pathogens. mdpi.com
| Organism | Component Tested | Observed Effect in Microbiological Assays |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1-Docosanol | Effective against the pathogen. ijat-aatsea.com |
| Klebsiella pneumoniae | 1-Docosanol | Effective against the pathogen. ijat-aatsea.com |
| Staphylococcus aureus | 1-Docosanol | Inhibition of biofilm formation. ijat-aatsea.com |
| Pseudomonas aeruginosa | 1-Docosanol | Inhibition of biofilm formation. ijat-aatsea.com |
| Escherichia coli | 1-Docosanol | Inhibition of biofilm formation. ijat-aatsea.com |
| Escherichia coli | Potassium Aluminum Sulfate | Sensitive to 1% and 2% solutions. ekb.eg |
| Staphylococcus aureus | Potassium Aluminum Sulfate | Resistant to 1% solution, 50% resistant to 2% solution. ekb.eg |
Immunomodulatory Effects of this compound on Isolated Immune Cell Responses
The immunomodulatory effects of this compound can be inferred from the well-documented activities of aluminum salts as vaccine adjuvants. Aluminum salts, such as aluminum hydroxide (B78521), are widely used to enhance the immune response to antigens. nih.gov Their effects have been characterized in various in vitro studies using isolated immune cells.
Aluminum adjuvants have a direct effect on dendritic cells, which are critical antigen-presenting cells. nih.gov In vitro studies with mouse bone marrow-derived dendritic cells show that aluminum adjuvants increase antigen uptake, presentation, and the subsequent activation of antigen-specific T cells. nih.gov Phagocytosis of aluminum adjuvants by dendritic cells can lead to the activation of the NLRP3-inflammasome, resulting in the secretion of proinflammatory cytokines such as IL-1β and IL-18. nih.gov
Furthermore, aluminum adjuvants are known to selectively stimulate a T-helper 2 (Th2) type immune response. nih.gov In vitro exposure of peripheral blood mononuclear cells (PBMCs) from allergic individuals to an allergen and aluminum hydroxide adjuvant resulted in reduced secretion of the Th2 cytokines IL-5 and IL-13 compared to the allergen alone. nih.gov These findings highlight the capacity of aluminum salts to modulate the behavior and cytokine profile of key immune cells.
| Immune Cell Type | Effect of Aluminum Adjuvants | In Vitro Model / Observation |
| Dendritic Cells | Increased antigen uptake and presentation. nih.gov | Mouse bone marrow-derived dendritic cells. nih.gov |
| Dendritic Cells | Activation of NLRP3-inflammasome. nih.gov | Phagocytosis followed by lysosomal disruption. nih.gov |
| Dendritic Cells | Secretion of IL-1β and IL-18. nih.gov | In vitro studies with dendritic cells. nih.gov |
| Peripheral Blood Mononuclear Cells (PBMCs) | Reduced secretion of IL-5 and IL-13 (Th2 cytokines) in allergic individuals. nih.gov | Co-culture with allergen and aluminum hydroxide. nih.gov |
| CD4+ T Cells | Promotes a Th2-biased immune response. nih.gov | General observation from in vitro and in vivo studies. nih.gov |
Anti-inflammatory Properties of this compound in In Vitro Inflammatory Models
Long-chain fatty alcohols like 1-docosanol and fatty acids in general are known to influence inflammatory pathways. ijat-aatsea.comnih.gov Their anti-inflammatory potential can be assessed using various in vitro models that measure key inflammatory responses.
A common in vitro screening method for anti-inflammatory activity is the inhibition of protein denaturation assay. mdpi.com Since denaturation of tissue proteins is a hallmark of inflammation, the ability of a compound to prevent this process can indicate anti-inflammatory properties. mdpi.com Studies on various seed oils rich in fatty acids have used this model to demonstrate their potential anti-inflammatory effects. frontiersin.org
Another widely used in vitro model involves cell cultures, such as RAW264.7 macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS). researchgate.netnih.gov The anti-inflammatory activity is then measured by the inhibition of key inflammatory mediators. Research has shown that various natural compounds can dose-dependently inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. researchgate.netnih.gov Fatty acids themselves, such as oleic acid and α-linolenic acid, have demonstrated anti-inflammatory properties in various studies, supporting the potential of 1-docosanol to act in a similar manner. frontiersin.orgmdpi.com
| In Vitro Model | Inflammatory Marker / Process | Effect of Fatty Acids / Alcohols |
| Protein Denaturation Assay | Heat-induced denaturation of albumin (e.g., BSA). mdpi.comfrontiersin.org | Inhibition of denaturation, suggesting stabilization of proteins. frontiersin.org |
| LPS-stimulated RAW264.7 Macrophages | Nitric Oxide (NO) Production. researchgate.netnih.gov | Inhibition of iNOS expression and NO production. researchgate.net |
| LPS-stimulated RAW264.7 Macrophages | Prostaglandin E2 (PGE2) Production. nih.gov | Inhibition of COX-2 expression and PGE2 production. researchgate.net |
| LPS-stimulated RAW264.7 Macrophages | TNF-α Production. nih.gov | Inhibition of pro-inflammatory cytokine release. |
| Erythrocyte Membrane Stabilization | Heat or hypotonic solution-induced hemolysis. mdpi.com | Inhibition of hemolysis, indicating membrane stabilization. mdpi.com |
Role of this compound in Advanced Material Science and Nanotechnology
Aluminum salts of fatty acids, often referred to as aluminum soaps, have established applications in material science due to their unique physicochemical properties. royalsocietypublishing.org These compounds are utilized for their ability to alter the viscosity and mechanical properties of various formulations.
In the pharmaceutical and chemical industries, aluminum salts of fatty acids like aluminum stearate (B1226849) serve as gelling agents, thickeners, and stabilizers in ointments, creams, and coatings. royalsocietypublishing.orggoogle.com Their polymeric nature, based on coordination complexes between aluminum and fatty acid carboxyl groups, allows them to form extensive networks in organic media, leading to the formation of gels. royalsocietypublishing.org The specific properties of these materials can be modified by using mixtures of different fatty acids, which allows for the creation of aluminum soaps with tailored characteristics for special uses. google.com
The use of 1-docosanol, a 22-carbon long-chain alcohol, in the formation of an aluminum salt would yield a compound with a significant hydrophobic character. This property is valuable for applications such as water-repellent coatings and as a functional excipient in drug delivery systems to control release or improve formulation stability. In nanotechnology, 1-docosanol has been used in the synthesis of gold nanoparticles, demonstrating its role as a reducing and capping agent. ijat-aatsea.com The resulting nanoparticles exhibit distinct properties and potential applications, including targeting bacterial biofilm formation. ijat-aatsea.com The aluminum salt of 1-docosanol could potentially be explored as a component in phase change materials (PCMs) for thermal energy storage, where the long alkyl chain of docosanol would be beneficial for storing latent heat.
| Application Area | Role of Aluminum Salts of Fatty Acids / 1-Docosanol | Potential Function of this compound |
| Pharmaceutical Formulations | Gelling agents, thickeners in ointments. royalsocietypublishing.orggoogle.com | Functional excipient, stabilizer, viscosity modifier. |
| Coatings Industry | Component in paints and greases. royalsocietypublishing.org | Water-repellent agent, component in protective coatings. |
| Material Modification | Creation of materials with modified properties through mixed fatty acid salts. google.com | Tailoring hydrophobicity and mechanical properties of polymers or gels. |
| Nanotechnology | Synthesis of gold nanoparticles (using 1-docosanol). ijat-aatsea.com | Component in nanocomposites or functionalized nanoparticles. |
| Thermal Energy Storage | Potential use in phase change materials (PCMs). | Latent heat storage due to the long alkyl chain. |
Environmental Fate, Ecotoxicological Mechanisms, and Biodegradation of 1 Docosanol, Aluminum Salt
Hydrolytic Stability and Degradation Pathways of 1-Docosanol (B1670855), Aluminum Salt in Aqueous Environments
1-Docosanol, aluminum salt, is classified as an aluminum alkoxide. A key characteristic of this chemical category is its rapid hydrolysis upon contact with water. epa.govepa.gov The reaction yields the corresponding long-chain fatty alcohol, 1-Docosanol, and various forms of aluminum hydroxide (B78521) or alumina (B75360). epa.govgoogle.com
The degradation pathway is a straightforward hydrolysis reaction:
(C₂₂H₄₅O)₃Al + 3H₂O → 3C₂₂H₄₅OH + Al(OH)₃
Biodegradation Kinetics and Metabolite Profiling of this compound in Various Environmental Matrices (e.g., soil, water)
The biodegradation of this compound, is assessed by examining its hydrolysis products. The aluminum hydroxide portion is an inorganic substance and is not subject to biodegradation. The environmental fate of the organic portion, 1-Docosanol, is determined by microbial degradation.
Metabolite Profiling: The primary metabolic pathway for 1-Docosanol involves oxidation to its corresponding carboxylic acid, docosanoic acid. epa.govnih.gov This is a common metabolic step for long-chain alcohols in various organisms. Further metabolism can break down the fatty acid into smaller components that are incorporated into biomass through normal metabolic processes. epa.gov
| Compound | Predicted Biodegradation Rate | Primary Metabolite | Environmental Matrix |
| 1-Docosanol | Rapid / Readily Biodegradable nih.govnih.gov | Docosanoic Acid epa.govnih.gov | Aerobic soil and water |
This interactive table is based on data for 1-Docosanol, a hydrolysis product of this compound.
Adsorption and Leaching Characteristics of this compound in Soil and Sediment Systems
The mobility of this compound, in soil and sediment is governed by the properties of its hydrolysis products.
1-Docosanol: As a long-chain fatty alcohol, 1-Docosanol is characterized by very low water solubility and a high octanol-water partition coefficient (log Kow). nih.gov A high log Kow value indicates a strong tendency to adsorb to organic matter in soil and sediment. chemsafetypro.comecetoc.org This strong adsorption results in low mobility, and therefore, a low potential for leaching into groundwater. epa.govucanr.edu
Aluminum: The fate of the aluminum hydroxide component is more complex and highly dependent on environmental pH. usda.gov Aluminum oxides and hydroxides are generally insoluble in the neutral pH range (approximately 5.5-7.5). usgs.gov However, under acidic conditions (pH < 5.5), aluminum solubility increases, leading to the mobilization of toxic aluminum ions (e.g., Al³⁺). usgs.govpjoes.com These ions can be leached from the soil into groundwater or surface water. In most soil systems, aluminum is expected to be associated with soil or sediment particulates. epa.gov
| Hydrolysis Product | Property | Value | Implication for Soil Mobility |
| 1-Docosanol | Log Kow (estimated) | 9.7 - 10.5 nih.gov | Very strong adsorption to soil organic carbon, low mobility, low leaching potential. chemsafetypro.com |
| Aluminum Hydroxide | Water Solubility | Low at neutral pH, increases at low pH. usgs.gov | Low mobility at neutral pH; potential for leaching under acidic conditions. pjoes.com |
This interactive table summarizes the properties influencing the soil and sediment characteristics of the hydrolysis products.
Mechanistic Ecotoxicological Investigations of this compound on Aquatic and Terrestrial Organisms
Specific ecotoxicological data for this compound, are unavailable. The assessment relies on the toxicity profiles of its hydrolysis products. epa.govepa.gov
1-Docosanol: For long-chain alcohols like 1-Docosanol, aquatic toxicity is limited by their extremely low water solubility. epa.govnih.gov While toxicity to aquatic organisms generally increases with carbon chain length, for very long chains (typically >C14), the concentration required to elicit a toxic effect exceeds the substance's solubility limit. epa.gov Therefore, significant acute toxic effects on aquatic organisms are not expected.
Aluminum: The ecotoxicity of aluminum is well-documented and is a significant environmental concern, particularly in acidified environments. pjoes.com
Aquatic Organisms: In aquatic systems, the bioavailability and toxicity of aluminum are critically dependent on pH. researchgate.netnih.gov In acidic waters (pH < 5.5), the presence of inorganic monomeric aluminum species is highly toxic to fish and other gill-breathing animals. usgs.govnih.gov The primary mechanisms of toxicity include disruption of ion regulation (osmoregulation) at the gill surface, leading to a loss of essential ions like sodium and chloride, and respiratory distress due to the precipitation of aluminum hydroxide on the gills, which can cause asphyxiation. nih.gov
Terrestrial Organisms: In terrestrial environments, high concentrations of bioavailable aluminum in acidic soils are toxic to plants. usgs.gov Aluminum can interfere with root growth and nutrient uptake, particularly of essential cations like calcium and magnesium. nih.gov This can lead to reduced crop yields and forest decline. pjoes.com Aluminum can also accumulate in terrestrial plants and invertebrates, providing a pathway for entry into terrestrial food chains. nih.gov
Q & A
Basic: What are the key physicochemical properties of 1-docosanol, aluminum salt, and how do they influence experimental design?
This compound, is a long-chain fatty alcohol derivative with low water solubility (log Kow ~9.8) and a melting point of ~340.8 K . Its low vapor pressure (<7.5×10⁻⁴ mm Hg at 38°C) and solid-state stability under standard conditions necessitate specialized handling in hydrophobic solvent systems (e.g., hexane or chloroform) for dissolution. Researchers should prioritize calorimetric methods (e.g., adiabatic calorimetry) for thermodynamic profiling and differential scanning calorimetry (DSC) to assess phase transitions . These properties are critical for designing dissolution kinetics studies or formulations requiring controlled release.
Advanced: How can discrepancies between experimental and estimated vapor pressure values for this compound be resolved?
EPISuite estimates for vapor pressure (6.13×10⁻⁸ mm Hg) conflict with experimental data (<7.5×10⁻⁴ mm Hg at 38°C) . This discrepancy arises from limitations in group contribution models for long-chain, high-molecular-weight compounds. To resolve this, researchers should:
Validate estimates using inverse gas chromatography (IGC) to measure vapor pressure at varying temperatures.
Cross-reference with correlation gas chromatography (CGC) data from analogous C20–C26 alkanols .
Apply molecular dynamics simulations to account for intermolecular interactions in the solid phase .
Basic: What are the recommended methods for detecting trace aluminum in this compound formulations?
Aluminum quantification requires lumogallion-based fluorometric assays (detection limit: 1 ppb) . Key steps include:
Dissolving the sample in hydrochloric acid (1:10 dilution) with sodium chloride to stabilize Al³⁺ ions .
Complexing aluminum with lumogallion in a 2-propanol/acid matrix, followed by fluorescence measurement at λex/λem = 500/580 nm .
Validating results against ICP-MS for cross-method accuracy .
Advanced: How can researchers assess the environmental fate of this compound under varying pH conditions?
Environmental persistence studies should integrate:
Hydrolysis kinetics assays at pH 4–9 to evaluate ester bond stability in the aluminum salt .
EPISuite modeling for biodegradation half-life (t½) and bioaccumulation potential (BCF), adjusted for experimental log Kow .
Soil column leaching tests to quantify adsorption coefficients (Kd), leveraging its low water solubility to predict sediment partitioning .
Basic: What analytical techniques are suitable for characterizing the crystalline structure of this compound?
X-ray diffraction (XRD) to determine lattice parameters and polymorphic forms.
FT-IR spectroscopy to identify Al–O vibrational modes (~650 cm⁻¹) and hydroxyl stretching (~3200 cm⁻¹) .
Solid-state NMR (<sup>27</sup>Al) to probe aluminum coordination geometry .
Advanced: How can researchers address data gaps in the toxicological profile of this compound?
Prioritize the following studies:
Subchronic inhalation toxicity assays (OECD 413) to evaluate respiratory effects, given its low volatility but potential aerosolization in industrial settings .
In vitro bioaccumulation assays using hepatocyte cell lines to measure lipid partitioning (log Kow >9 suggests high potential) .
Read-across analyses with structurally analogous alkanols (e.g., 1-eicosanol) to infer endocrine disruption potential .
Basic: What are the critical parameters for synthesizing this compound with high purity?
React 1-docosanol with aluminum isopropoxide in anhydrous toluene under nitrogen, maintaining a 3:1 molar ratio .
Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) and purify by recrystallization in ethanol .
Validate purity using HPLC-ELSD (evaporative light scattering detection) with a C18 column and isocratic elution (acetonitrile:water 95:5) .
Advanced: How can computational models improve the design of this compound-based drug delivery systems?
Apply molecular docking simulations to predict interactions between the aluminum salt and lipid bilayer membranes.
Use COMSOL Multiphysics® to model release kinetics from matrices, incorporating experimental diffusion coefficients .
Optimize emulsification efficiency via dissipative particle dynamics (DPD) simulations, accounting for alkyl chain packing .
Basic: What are the regulatory implications of this compound’s low-priority designation by the EPA?
The EPA’s classification indicates low concern for human health and environmental risks under current use conditions. Researchers must still comply with TSCA Section 8(e) for reporting significant adverse effects and document disposal protocols (e.g., incineration at >800°C) to prevent bioaccumulation .
Advanced: How can researchers leverage analog data (e.g., 1-octadecanol) to infer unreported properties of this compound?
Perform quantitative structure-property relationship (QSPR) modeling using analogs (C16–C26 alkanols) to predict missing endpoints (e.g., acute toxicity LC50) .
Validate predictions with high-throughput screening (HTS) assays, such as algal growth inhibition (OECD 201) .
Use thermogravimetric analysis (TGA) to compare thermal degradation profiles with 1-eicosanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
